N-[2-(diethylamino)ethyl]-N-ethylnitramide;perchloric acid
Description
N-[2-(diethylamino)ethyl]-N-ethylnitramide;perchloric acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a diethylaminoethyl group and an ethylnitramide group, combined with perchloric acid. Its structure and reactivity make it a subject of study in organic chemistry, pharmacology, and materials science.
Properties
CAS No. |
62146-06-9 |
|---|---|
Molecular Formula |
C8H20ClN3O6 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-ethylnitramide;perchloric acid |
InChI |
InChI=1S/C8H19N3O2.ClHO4/c1-4-9(5-2)7-8-10(6-3)11(12)13;2-1(3,4)5/h4-8H2,1-3H3;(H,2,3,4,5) |
InChI Key |
AFDFLSHPZCNTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC)[N+](=O)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-ethylnitramide typically involves the reaction of diethylamine with ethyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with perchloric acid to obtain the final compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of N-[2-(diethylamino)ethyl]-N-ethylnitramide involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-ethylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-N-ethylnitramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential use in drug development, especially as a precursor for pharmacologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-ethylnitramide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various enzymes and receptors, modulating their activity. The nitramide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(2-Diethylaminoethyl)-Oleamide: This compound shares the diethylaminoethyl group but differs in its overall structure and properties.
2-Diethylaminoethylchloride hydrochloride: Another compound with a similar diethylaminoethyl group, used in different chemical applications.
Uniqueness
N-[2-(diethylamino)ethyl]-N-ethylnitramide is unique due to its combination of the diethylaminoethyl and ethylnitramide groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
